molecular formula C12H8O4S B6399214 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% CAS No. 1261956-50-6

4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95%

Cat. No. B6399214
CAS RN: 1261956-50-6
M. Wt: 248.26 g/mol
InChI Key: UVLURFOKSNEANC-UHFFFAOYSA-N
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Description

4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid (4-FTHBA) is a synthetic compound derived from thiophenic acid and has been extensively studied for its applications in the field of medicinal chemistry. 4-FTHBA has been widely used in scientific research for its unique properties and potential therapeutic activities. Its unique structure has enabled it to be used in various biochemical and physiological studies in order to gain insight into the mechanisms of action of various biological processes.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% has been widely used in scientific research due to its unique properties. It has been used to study the mechanism of action of various biological processes, such as DNA replication, transcription, translation, and protein folding. It has also been used to study the biochemical and physiological effects of various drugs and toxins. Additionally, 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% has been used to study the effect of various environmental factors on the biochemical and physiological processes of organisms.

Mechanism of Action

The mechanism of action of 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to and modulates the activity of various enzymes involved in the biochemical and physiological processes of organisms. It is also believed that the compound binds to and modulates the activity of various receptors involved in the biochemical and physiological processes of organisms.
Biochemical and Physiological Effects
4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerases and reverse transcriptases. It has also been shown to inhibit the activity of certain receptors, such as opioid receptors and serotonin receptors. Additionally, 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively non-toxic, which makes it safe to use in experiments. However, 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% also has several limitations for use in laboratory experiments. It is a relatively expensive compound, which can limit its use in experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in experiments.

Future Directions

There are several potential future directions for 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% research. One potential direction is to further investigate the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95%. Furthermore, research could be conducted to investigate the potential toxicological effects of 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95%. Finally, research could be conducted to investigate the potential environmental effects of 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95%.

Synthesis Methods

4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% can be synthesized in two different methods. The first method involves the reaction of thiophenic acid with formaldehyde and sodium hydroxide in an aqueous medium. The reaction produces 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% as the product. The second method involves the reaction of thiophenic acid with hydroxylamine and formaldehyde in an aqueous medium. The reaction produces 4-(2-Formylthiophen-4-yl)-3-hydroxybenzoic acid, 95% as the product.

properties

IUPAC Name

4-(5-formylthiophen-3-yl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-5-9-3-8(6-17-9)10-2-1-7(12(15)16)4-11(10)14/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLURFOKSNEANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689467
Record name 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-50-6
Record name 4-(5-Formylthiophen-3-yl)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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